

# 4-Methoxy-1-naphthaldehyde chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methoxy-1-naphthaldehyde

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## An In-depth Technical Guide to 4-Methoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-1-naphthaldehyde**, a key chemical compound with applications in various scientific fields. This document outlines its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.

## Chemical Structure and IUPAC Nomenclature

**4-Methoxy-1-naphthaldehyde** is an organic compound characterized by a naphthalene ring substituted with a methoxy group at the fourth position and a formyl (aldehyde) group at the first position.

The standard IUPAC name for this compound is 4-methoxynaphthalene-1-carbaldehyde.<sup>[1][2]</sup>

Chemical Structure:

Molecular Formula: C<sub>12</sub>H<sub>10</sub>O<sub>2</sub><sup>[1][2]</sup>

SMILES Notation: COC1=CC=C(C=O)C2=CC=CC=C12<sup>[3]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-Methoxy-1-naphthaldehyde** is presented in the table below, facilitating easy comparison and reference.

Property	Value	Reference
Molecular Weight	186.21 g/mol	[1][2][4]
CAS Number	15971-29-6	[1][2]
Appearance	Solid	[4]
Melting Point	35-36 °C	[4][5]
Boiling Point	212 °C at 40 mmHg	[4][5]
InChI Key	MVXMNHVCLMLDD-UHFFFAOYSA-N	[1]

Spectroscopic data, particularly  $^1\text{H}$  NMR, reveals characteristic signals for the aldehyde proton, the methoxy group protons, and the aromatic protons on the naphthalene ring. In a deuterated chloroform ( $\text{CDCl}_3$ ) solvent, the aromatic protons typically appear as a multiplet between  $\delta$  7.62 and 8.31 ppm.[1]

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are key experimental protocols involving **4-Methoxy-1-naphthaldehyde**.

### Synthesis of 4-Methoxy-1-naphthaldehyde:

A common synthetic route to **4-Methoxy-1-naphthaldehyde** involves the methylation of its precursor, 4-hydroxy-1-naphthaldehyde.[1]

- Reactants: 4-hydroxy-1-naphthaldehyde, methyl iodide ( $\text{CH}_3\text{I}$ ), and a base such as sodium hydroxide ( $\text{NaOH}$ ).
- Solvent: Dry tetrahydrofuran (THF).

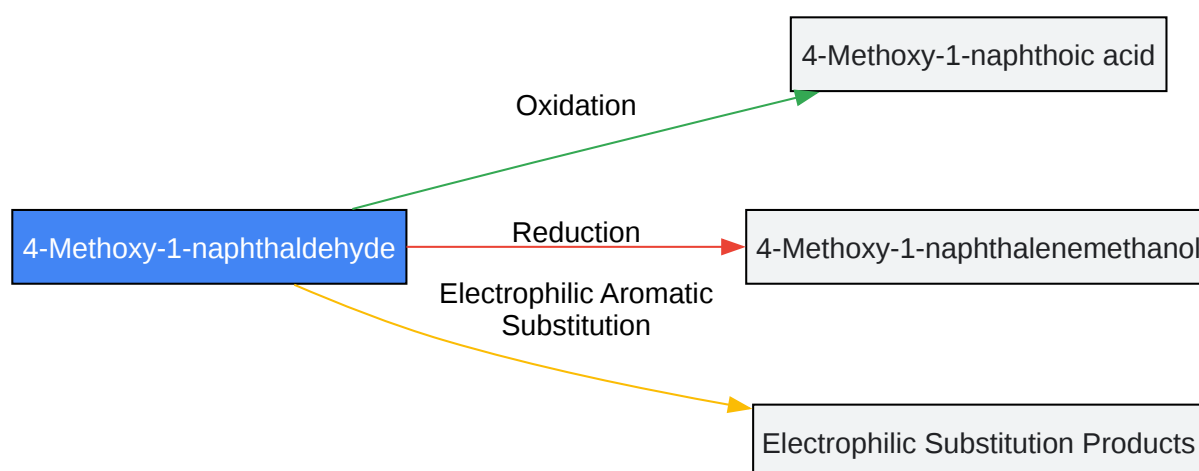
- Procedure: The reaction is carried out by treating 4-hydroxy-1-naphthaldehyde with methyl iodide in the presence of the base within the solvent. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to attack the methyl iodide, resulting in the formation of the methoxy group.
- Reaction Type: Williamson ether synthesis.

Biochemical Application: Fluorometric Enzymatic Assay

**4-Methoxy-1-naphthaldehyde** serves as a fluorogenic substrate for human alcohol dehydrogenase (ADH).[4][5] This property is utilized in fluorometric enzymatic assays to determine the activity of class I and II alcohol dehydrogenase isoenzymes. Such assays have been applied to human pancreas and liver homogenates.[4][5]

## Reaction Pathways and Logical Relationships

The chemical reactivity of **4-Methoxy-1-naphthaldehyde** is primarily dictated by its aldehyde and methoxy functional groups, as well as the aromatic naphthalene core. The following diagram illustrates the key chemical transformations of this compound.



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Key chemical transformations of **4-Methoxy-1-naphthaldehyde**.

The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-methoxy-1-naphthoic acid, or reduced to yield 4-methoxy-1-naphthalenemethanol.[1] The naphthalene ring, activated by the electron-donating methoxy group, is susceptible to electrophilic substitution reactions.[1]

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## References

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- To cite this document: BenchChem. [4-Methoxy-1-naphthaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103360#4-methoxy-1-naphthaldehyde-chemical-structure-and-iupac-name>]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)